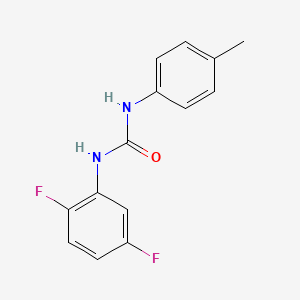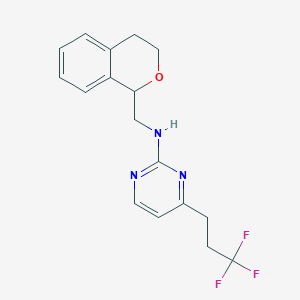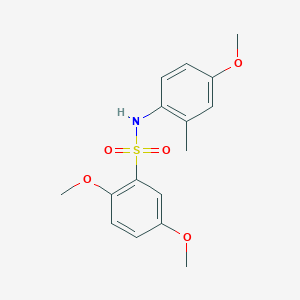
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine, also known as PBVP, is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in various fields such as material science, organic electronics, and biomedical research.
Mechanism of Action
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine exerts its biological activity by binding to the colchicine site of tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. This compound has been found to be metabolized in the liver and excreted in the urine. This compound has also been shown to have low solubility in water and high solubility in organic solvents.
Advantages and Limitations for Lab Experiments
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be improved by optimizing the reaction conditions. This compound has also been shown to exhibit low toxicity and high stability in organic solvents. However, this compound has limitations such as low solubility in water, which can affect its biological activity, and its potential side effects on normal cells and tissues.
Future Directions
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has several potential future directions in various fields of research. In material science, this compound can be used as a building block for the synthesis of new conjugated polymers with improved properties such as high conductivity, high stability, and low toxicity. In biomedical research, this compound can be further studied for its potential anticancer, antibacterial, and antifungal activity. This compound can also be used as a template for the synthesis of new tubulin inhibitors with improved selectivity and potency.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a building block for the synthesis of new conjugated polymers and as a potential anticancer, antibacterial, and antifungal agent. Further studies are needed to fully understand the potential of this compound in these fields of research.
Synthesis Methods
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can be synthesized using a one-pot reaction of 2,4,6-trimethylpyrimidine, benzaldehyde, and phenylacetylene in the presence of a palladium catalyst. The reaction yields a yellow crystalline solid, which can be purified using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Scientific Research Applications
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has shown potential applications in various fields of research. In material science, this compound has been used as a building block for the synthesis of conjugated polymers, which have been used in the fabrication of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal-organic frameworks.
In biomedical research, this compound has been studied for its potential anticancer activity. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tubulin, a protein that is essential for cell division. This compound has also been studied for its potential antibacterial and antifungal activity.
properties
IUPAC Name |
2-phenyl-4,6-bis[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-4-10-21(11-5-1)16-18-24-20-25(19-17-22-12-6-2-7-13-22)28-26(27-24)23-14-8-3-9-15-23/h1-20H/b18-16+,19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWXZYMRRLQTTH-YWNVXTCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)


![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
![1-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5298273.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B5298278.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyrazin-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5298287.png)

![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)